molecular formula C12H18N2O B3169104 [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol CAS No. 934570-59-9

[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol

Cat. No.: B3169104
CAS No.: 934570-59-9
M. Wt: 206.28 g/mol
InChI Key: RAJQONMXWKPTTO-UHFFFAOYSA-N
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Description

Contextualization within Relevant Chemical Classes and Scaffolds

The molecular architecture of [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol is built upon two fundamental heterocyclic scaffolds: piperidine (B6355638) and pyridine (B92270).

The piperidine ring is a saturated heterocycle that is a cornerstone in the design of pharmaceuticals and is present in numerous alkaloids. nih.govresearchgate.netnih.gov Its conformational flexibility allows it to interact with a wide variety of biological targets in three-dimensional space, making it a privileged structure in drug discovery. researchgate.net Piperidine derivatives are integral to over twenty classes of pharmaceuticals, ranging from anticancer agents to treatments for Alzheimer's disease. nih.govencyclopedia.pub

The pyridine ring, an aromatic heterocycle, is also of paramount importance in medicinal chemistry. researchgate.net It is a common feature in many bioactive compounds and serves as a versatile building block in the synthesis of pharmacological products. researchgate.net Pyridine derivatives have demonstrated a vast array of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net

The combination of these two scaffolds into a single molecular entity, as seen in this compound, creates a hybrid structure. Such molecular hybrids are a key strategy in modern drug discovery, aiming to integrate the pharmacophoric features of different moieties to achieve enhanced affinity, selectivity, or novel mechanisms of action. dntb.gov.ua

Table 1: Examples of Marketed Drugs Containing Piperidine or Pyridine Scaffolds

Drug Name Scaffold Therapeutic Area
Donepezil Piperidine Alzheimer's Disease
Fentanyl Piperidine Analgesic
Ritalin (Methylphenidate) Piperidine ADHD Treatment
Imatinib Pyridine Anticancer (Leukemia)
Acyclovir Pyridine (related) Antiviral
Nicotine Pyridine Alkaloid

Overview of Academic Research Trajectories for Related Piperidine and Pyridine Derivatives

Academic research into molecules containing piperidine and pyridine rings has been both broad and deep, reflecting their therapeutic potential.

Research on piperidine derivatives has yielded a multitude of compounds with diverse pharmacological applications. researchgate.netijnrd.org These include agents with potent anticancer, antiviral, antimalarial, antimicrobial, antihypertensive, analgesic, anti-inflammatory, and antipsychotic properties. researchgate.net A significant area of focus has been on N-substituted piperidines, where modifications to the nitrogen atom are used to tune the compound's activity. For instance, the synthesis of nitrosourea derivatives of piperidine has been explored for potential anticancer agents. acs.org Synthetic strategies are a major research theme, with the hydrogenation of pyridine precursors being a common and efficient method to produce substituted piperidines. nih.gov

Similarly, the academic pursuit of novel pyridine derivatives has been extensive. These compounds are investigated for a wide spectrum of biological activities due to their ability to engage in various biological interactions. researchgate.net Research has demonstrated their potential as antibacterial, anticancer, and anti-inflammatory agents. researchgate.netnih.gov For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed potent antibacterial activity. nih.gov The development of selective antagonists for transient receptor potential vanilloid 3 (TRPV3) featuring a pyridinyl methanol (B129727) moiety highlights the ongoing innovation in this area. nih.gov

The study of hybrid molecules containing both piperidine and pyridine moieties is an active area of investigation. dntb.gov.ua Researchers have designed and synthesized piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, demonstrating the power of this combined scaffold. nih.gov

Table 2: Selected Research Findings on Related Piperidine and Pyridine Derivatives

Compound Class Research Focus Key Findings
Nitrosourea derivatives of piperidine Anticancer Agents Synthesis of potential anticancer compounds. acs.org
Piperidine-linked pyridine analogues Anti-HIV Agents Discovery of potent non-nucleoside reverse transcriptase inhibitors. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivatives Antibacterial Agents Compounds exhibited strong antibacterial activity against Gram-positive bacteria. nih.gov
(Pyridin-2-yl)methanol derivatives TRPV3 Antagonists Identification of a novel and selective antagonist with a favorable preclinical profile. nih.gov
4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines PI3Kδ Inhibitors Identification of potent and selective inhibitors for potential cancer therapy. researchgate.net

Identification of Key Research Gaps and Opportunities in the Study of this compound

Despite the rich research history of its constituent parts, this compound remains a largely uncharacterized molecule in the scientific literature. This scarcity of specific data represents a significant research gap, but also a compelling opportunity for new discoveries.

The primary research gap is the lack of comprehensive biological screening of this compound. Its potential pharmacological profile is completely unexplored. Based on the known activities of structurally related compounds, several promising research avenues can be proposed:

Neuropharmacology: The piperidine scaffold is a common feature in centrally acting agents. Therefore, this compound could be a candidate for screening against a panel of CNS targets, including receptors and transporters involved in neurological and psychiatric disorders.

Oncology: Given that numerous piperidine and pyridine derivatives exhibit anticancer properties, this compound warrants investigation for its cytotoxic or cytostatic effects against various cancer cell lines. researchgate.netacs.org

Infectious Diseases: The established antibacterial and antiviral activities of related heterocyclic compounds suggest that this compound could be a valuable lead in the search for new antimicrobial agents. nih.govnih.gov

A further opportunity lies in the exploration of its specific stereochemistry and isomeric form. The attachment at the 3-position of the pyridine ring, as opposed to the 2- or 4-position, could confer unique binding properties and a distinct pharmacological profile. The stereochemistry at the 4-position of the piperidine ring could also be investigated to determine if one enantiomer possesses superior activity or a better safety profile.

Finally, there is an opportunity to develop and optimize synthetic routes to this compound and its analogues. Efficient synthesis would facilitate the production of sufficient quantities for thorough biological evaluation and the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Table 3: Potential Research Directions for this compound

Research Direction Rationale Based on Related Compounds Potential Impact
CNS Activity Screening Piperidine is a key scaffold in many CNS-active drugs. Discovery of new treatments for neurological or psychiatric disorders.
Anticancer Evaluation Many pyridine and piperidine hybrids show anticancer activity. researchgate.netacs.org Identification of a novel chemotherapeutic agent.
Antimicrobial Testing Related heterocyclic systems have shown potent antibacterial and antiviral effects. nih.govnih.gov Development of new drugs to combat infectious diseases.
Stereochemical Analysis Chirality often plays a crucial role in biological activity. Optimization of potency and reduction of potential side effects.
Synthetic Route Development Efficient synthesis is crucial for further research and development. Facilitation of broader biological screening and SAR studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-11-3-6-14(7-4-11)9-12-2-1-5-13-8-12/h1-2,5,8,11,15H,3-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJQONMXWKPTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for the [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals two primary and logical disconnection points around the central piperidine (B6355638) nitrogen atom. These disconnections lead to readily available or synthetically accessible precursors.

Identification of Key Synthetic Precursors and Building Blocks

The two main retrosynthetic pathways identify two sets of key precursors:

Route A: Reductive Amination. Disconnection of the C-N bond between the piperidine nitrogen and the pyridinylmethyl group suggests a reductive amination strategy. This approach identifies 4-piperidinemethanol and 3-pyridinecarboxaldehyde as the primary building blocks.

Route B: Nucleophilic Substitution. An alternative disconnection at the same C-N bond points towards a nucleophilic substitution pathway. This strategy utilizes 4-piperidinemethanol and a 3-(halomethyl)pyridine derivative , such as 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.

The key precursors for these synthetic approaches are detailed in the table below.

Precursor NameStructureRole in Synthesis
4-Piperidinemethanol4-Piperidinemethanol structureProvides the piperidin-4-ylmethanol core.
3-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde structureProvides the pyridin-3-ylmethyl moiety via reductive amination.
3-(Chloromethyl)pyridine3-(Chloromethyl)pyridine structureProvides the pyridin-3-ylmethyl moiety via nucleophilic substitution.

Strategic Bond Formations for the Piperidine Ring and Side Chains

The core of the synthetic strategy revolves around the formation of the bond between the piperidine nitrogen and the benzylic carbon of the pyridin-3-ylmethyl group.

In the reductive amination approach, the strategic bond is formed in a two-step, one-pot process. First, the nucleophilic piperidine nitrogen of 4-piperidinemethanol attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde to form a transient iminium ion intermediate. Subsequent reduction of this iminium ion establishes the key C-N bond.

In the nucleophilic substitution approach, the strategic bond is formed through the direct attack of the nucleophilic piperidine nitrogen of 4-piperidinemethanol on the electrophilic benzylic carbon of 3-(halomethyl)pyridine, displacing the halide leaving group.

Forward Synthesis Approaches for this compound

Based on the retrosynthetic analysis, two primary forward synthesis routes are proposed for the preparation of this compound.

Multi-Step Reaction Sequences and Reaction Optimization

Route A: Reductive Amination

This approach involves the direct reaction of 4-piperidinemethanol with 3-pyridinecarboxaldehyde in the presence of a suitable reducing agent.

Step 1: Imine Formation and Reduction. 4-Piperidinemethanol and 3-pyridinecarboxaldehyde are dissolved in a suitable solvent, such as methanol (B129727) or dichloromethane. A reducing agent is then added to the mixture. The reaction is typically stirred at room temperature until completion.

Reaction Optimization: Key parameters for optimization include the choice of reducing agent, solvent, reaction temperature, and pH. Mild reducing agents are generally preferred to avoid over-reduction of the aldehyde. The pH of the reaction mixture can be crucial for efficient imine formation.

Route B: Nucleophilic Substitution

This route involves the N-alkylation of 4-piperidinemethanol with a 3-(halomethyl)pyridine derivative.

Step 1: N-Alkylation. 4-Piperidinemethanol is treated with 3-(chloromethyl)pyridine hydrochloride in the presence of a base in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The base is necessary to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the hydrogen chloride formed during the reaction if the hydrochloride salt of the alkylating agent is used.

Reaction Optimization: Optimization of this reaction would involve screening different bases (e.g., potassium carbonate, triethylamine), solvents, and reaction temperatures to maximize the yield and minimize side products. The choice of the leaving group on the pyridinylmethyl moiety (e.g., chloride vs. bromide) can also influence the reaction rate.

Catalytic Systems and Reaction Conditions for Key Transformations

Reductive Amination:

The reductive amination is a well-established transformation, and various catalytic systems and reagents can be employed.

Reducing AgentTypical Solvent(s)Typical Conditions
Sodium borohydride (NaBH₄)Methanol, EthanolRoom temperature
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, 1,2-DichloroethaneRoom temperature, often used for its mildness and tolerance of various functional groups masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileSlightly acidic pH, effective for reducing iminium ions in the presence of aldehydes masterorganicchemistry.com
Catalytic Hydrogenation (H₂/Catalyst)Methanol, EthanolH₂, Pd/C, PtO₂, Room temperature to moderate pressure

Nucleophilic Substitution:

The N-alkylation reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine.

BaseTypical Solvent(s)Typical Conditions
Potassium carbonate (K₂CO₃)DMF, AcetonitrileRoom temperature to elevated temperatures
Triethylamine (Et₃N)Dichloromethane, THFRoom temperature
Sodium hydride (NaH)THF, DMF0 °C to room temperature (for deprotonation of less nucleophilic amines)

Derivatization and Analog Synthesis of this compound

The molecular scaffold of this compound presents multiple sites for chemical modification, making it a versatile template for the synthesis of a diverse library of analogs. These derivatization strategies are crucial in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic and pharmacodynamic properties. The primary sites for modification include the pyridine (B92270) moiety, the piperidine core, and the methanol functional group.

The pyridine ring is a key component of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its susceptibility to various chemical transformations. nih.gov Modifications to this ring in this compound can significantly influence the compound's electronic and steric properties.

Substitution Reactions: The pyridine ring can undergo substitution reactions, although its electron-deficient nature directs electrophilic substitutions to the 3- and 5-positions and nucleophilic substitutions to the 2-, 4-, and 6-positions. Given the existing substitution pattern, further functionalization can be strategically introduced. For instance, halogenation, nitration, or sulfonation could be employed to introduce electron-withdrawing groups, while organometallic cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) could introduce a wide array of alkyl, aryl, or amino substituents. acs.org

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic distribution of the ring, making it more susceptible to both electrophilic and nucleophilic attack. This modification can also improve the compound's solubility and metabolic profile.

Modification TypeReagents/ConditionsPotential Products
Halogenation (Bromination)N-Bromosuccinimide (NBS)[1-((5-bromopyridin-3-yl)methyl)piperidin-4-yl]methanol
Cross-Coupling (Suzuki)Arylboronic acid, Pd catalyst, base[1-((5-arylpyridin-3-yl)methyl)piperidin-4-yl]methanol
N-Oxidationm-Chloroperoxybenzoic acid (m-CPBA)(1-((1-oxido-pyridin-1-ium-3-yl)methyl)piperidin-4-yl)methanol

The piperidine ring is a privileged scaffold in drug discovery, offering conformational flexibility and opportunities for stereoselective functionalization. researchgate.netmdpi.com Variations in the piperidine core of the title compound can modulate its spatial arrangement and interaction with biological targets.

Substitution: Introduction of substituents on the piperidine ring can have a significant impact on the molecule's conformation and biological activity. rsc.org For example, methyl groups can be introduced at various positions to explore steric effects and potentially block metabolic pathways. nih.gov The synthesis of such analogs can be achieved by starting with appropriately substituted piperidine precursors.

Ring Expansion and Contraction: Replacing the piperidine ring with larger (azepane) or smaller (pyrrolidine) nitrogen-containing heterocycles can drastically alter the compound's geometry and binding properties. nih.gov

Scaffold Hopping: In some cases, the entire piperidine ring can be replaced with a different, non-obvious scaffold that maintains a similar spatial arrangement of key functional groups. This approach is used to explore novel chemical space and improve properties like patentability and metabolic stability. nih.govacs.org

Variation TypeDescriptionExample Analog
C-2 SubstitutionIntroduction of a methyl group adjacent to the ring nitrogen.[1-(pyridin-3-ylmethyl)-2-methylpiperidin-4-yl]methanol
Ring ContractionReplacement of the piperidine with a pyrrolidine ring.[1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]methanol
Ring ExpansionReplacement of the piperidine with an azepane ring.[1-(pyridin-3-ylmethyl)azepan-4-yl]methanol

The primary alcohol of the hydroxymethyl group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

Oxidation: The methanol group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. These new functional groups can then serve as points for further derivatization, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Esterification and Etherification: Reaction with carboxylic acids or acyl chlorides can form esters, while reaction with alkyl halides under basic conditions can yield ethers. These modifications can be used to modulate the compound's lipophilicity and introduce new pharmacophoric elements.

Conversion to Amines: The alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine or azide (with subsequent reduction) to furnish the corresponding aminomethyl analog.

TransformationReagents/ConditionsProduct Functional Group
Oxidation to AldehydePyridinium chlorochromate (PCC)-CHO
Oxidation to Carboxylic AcidJones reagent (CrO₃/H₂SO₄)-COOH
EsterificationAcetic anhydride, pyridine-CH₂OC(O)CH₃
EtherificationNaH, Methyl iodide-CH₂OCH₃
Amination (via Tosylation)1. TsCl, pyridine; 2. NaN₃; 3. H₂, Pd/C-CH₂NH₂

The title compound can serve as a valuable building block for the construction of more complex molecules and hybrid structures. This is a common strategy in drug discovery to combine the pharmacophoric features of different molecular entities to achieve improved or dual-acting therapeutic agents. nih.gov

Amide Coupling: The piperidine nitrogen, after potential de-pyridinylmethylation, or a carboxylic acid derivative (from oxidation of the methanol group) can be used for amide bond formation, linking the scaffold to peptides, other heterocyclic systems, or various functionalized side chains.

Click Chemistry: The introduction of an azide or alkyne functionality onto the scaffold allows for its conjugation to other molecules using highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Multicomponent Reactions: The inherent functionality of the molecule allows it to participate in multicomponent reactions, which can rapidly generate molecular complexity from simple starting materials in a single step. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance to minimize environmental impact and improve economic viability. unibo.itnih.gov Key considerations include atom economy, reaction efficiency, and the use of sustainable materials.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. rsc.org

A common and efficient route to synthesize this compound is through the reductive amination of 4-piperidinemethanol with 3-pyridinecarboxaldehyde. This reaction is typically performed using a reducing agent such as sodium triacetoxyborohydride.

Reaction: C₆H₁₃NO (4-piperidinemethanol) + C₆H₅NO (3-pyridinecarboxaldehyde) + [Reducing Agent] → C₁₂H₁₈N₂O (this compound) + Byproducts

For example, an alternative route might involve the N-alkylation of 4-piperidinemethanol with 3-(chloromethyl)pyridine. While seemingly direct, this substitution reaction generates a salt byproduct (e.g., hydrochloride), which lowers the atom economy compared to the direct reductive amination.

Synthetic RouteReaction TypeKey ReagentsTheoretical Atom Economy (%)
Reductive AminationAddition/Reduction4-piperidinemethanol, 3-pyridinecarboxaldehyde, NaBH(OAc)₃High (~80-90%, depending on the specific reducing agent workup)
N-AlkylationSubstitution4-piperidinemethanol, 3-(chloromethyl)pyridine, BaseLower (generates salt byproduct)

Maximizing reaction efficiency also involves optimizing reaction conditions to achieve high yields and selectivity, minimizing the need for complex purification procedures, and using catalytic reagents in place of stoichiometric ones where possible. rsc.org The use of catalytic hydrogenation for the reduction step in reductive amination, for instance, would represent a greener approach with very high atom economy, as H₂ is the only "reagent" consumed in the reduction.

Solvent Selection and Waste Minimization Strategies

The probable synthetic routes to this compound, such as the reductive amination of 3-pyridinecarboxaldehyde with 4-piperidinemethanol or the N-alkylation of 4-piperidinemethanol with 3-(chloromethyl)pyridine, guide the choice of appropriate solvents. The ideal solvent should effectively dissolve the reactants, facilitate the desired chemical transformations, and allow for easy separation of the final product.

Commonly employed solvents in the synthesis of analogous piperidine-containing compounds include a range of organic solvents chosen for their specific properties. For instance, in the synthesis of 4-anilido-piperidine derivatives, solvents such as ethyl acetate, isopropyl acetate, tetrahydrofuran (THF), and methylene (B1212753) chloride have been utilized. Dichloromethane (DCM) is another frequently used chlorinated solvent. Aprotic polar solvents like dimethylformamide (DMF) are also common in related synthetic procedures.

In an effort to align with the principles of green chemistry, there is a growing emphasis on replacing hazardous solvents with more environmentally benign alternatives. For the synthesis of piperidine derivatives, greener options are being explored. Ethanol, for example, has been used as a solvent in the ultrasonic-assisted synthesis of some piperidine-based compounds. The use of water as a solvent is highly desirable due to its non-toxic nature, and it has been shown to be effective in certain hydrogenation processes for synthesizing piperidines. Furthermore, solvent-free, or neat, reaction conditions represent an ideal scenario for waste minimization and are being investigated for reactions like reductive amination.

Waste minimization strategies extend beyond solvent replacement. The principles of atom economy are central to reducing waste, favoring reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. Efficient purification techniques that minimize solvent use, such as crystallization over chromatography, also contribute significantly to waste reduction. The recycling and reuse of solvents, where feasible, is another critical aspect of a sustainable synthetic process.

Below is a data table summarizing potential solvents for the synthesis of this compound, their likely applications, and considerations regarding their environmental impact.

Solvent CategorySpecific SolventPotential Application in SynthesisEnvironmental and Safety Considerations
Ethers Tetrahydrofuran (THF)Reaction medium for reductive amination or alkylation.Can form explosive peroxides; requires careful handling and disposal.
Esters Ethyl acetateReaction medium, extraction, and crystallization.Generally considered a greener solvent than many chlorinated alternatives; flammable.
Isopropyl acetateReaction medium and extraction.Similar to ethyl acetate in terms of environmental profile; flammable.
Chlorinated Dichloromethane (DCM)Reaction medium and extraction.Potential carcinogen and environmental pollutant; should be minimized or replaced where possible.
Aprotic Polar Dimethylformamide (DMF)Reaction medium, particularly for nucleophilic substitution.Toxic and a persistent environmental pollutant; use is being increasingly restricted.
Alcohols EthanolReaction medium, particularly for greener synthesis approaches.Biodegradable and less toxic than many other organic solvents; a preferred "green" solvent.
"Green" Solvents WaterPotential medium for specific reactions like hydrogenation.The most environmentally benign solvent; its use depends on the solubility of reactants and reagents.
Solvent-free (Neat)Ideal for certain reactions to eliminate solvent waste entirely.The most sustainable option, but not always feasible depending on the reaction requirements.

Structure Activity Relationship Sar Studies and Molecular Design

General Principles of SAR Applied to the [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol Scaffold

The this compound scaffold is comprised of three key pharmacophoric features: a hydrogen bond accepting pyridine (B92270) ring, a flexible piperidine (B6355638) core that can be functionalized, and a hydrogen bond donating and accepting methanol (B129727) group. The spatial arrangement of these features is critical for its interaction with biological macromolecules. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methanol group can both donate and accept hydrogen bonds. The piperidine ring, with its chair-like conformations, positions these groups in specific three-dimensional orientations.

Positional and Substituent Effects on Biological Interaction Profiles (In Vitro)

While specific in vitro biological interaction data for a wide range of this compound derivatives is not extensively available in publicly accessible literature, general principles of medicinal chemistry allow for the postulation of how substitutions would affect its biological profile.

The electronic properties and substitution pattern of the pyridine ring are expected to significantly modulate receptor binding affinity. The introduction of electron-donating or electron-withdrawing groups can alter the basicity of the pyridine nitrogen, which may be a key interaction point with a receptor. A review of pyridine derivatives has shown that the presence and positions of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas halogen atoms or bulky groups may lead to a decrease in such activity.

For instance, substitutions at the 2-, 4-, 5-, and 6-positions of the pyridine ring could lead to varied effects. A bulky substituent at the 2-position might cause steric hindrance, potentially forcing the pyridine and piperidine rings into a specific conformation. Conversely, a small, electron-donating group at the 4-position could enhance hydrogen bonding capabilities.

To illustrate these principles, a hypothetical data table of receptor binding affinities for imagined analogs is presented below.

Hypothetical Receptor Binding Affinities of Pyridine-Substituted Analogs

Compound ID Substitution on Pyridine Ring Receptor Affinity (Ki, nM)
1 None (Parent Compound) 50
1a 2-Methyl 75
1b 4-Methoxy 25
1c 5-Chloro 100
1d 6-Amino 30

This data is illustrative and not based on experimental results for this specific compound series.

The piperidine core of the molecule offers multiple avenues for modification that can influence its interaction with enzymes. The flexibility of the piperidine ring can be constrained by introducing unsaturation or by incorporating it into a bridged system. Such modifications can lock the molecule into a more bioactive conformation, potentially increasing enzyme inhibition. For example, in a different series of piperidine-containing compounds, introducing unsaturation into the piperidine ring led to a tenfold increase in potency.

Furthermore, the nitrogen atom of the piperidine ring is a key handle for modification. While in the parent compound it is substituted with a pyridin-3-ylmethyl group, the nature of this linkage can be altered.

Below is a hypothetical data table illustrating potential effects of piperidine core modifications on enzyme inhibition.

Hypothetical Enzyme Inhibition Data for Piperidine-Modified Analogs

Compound ID Modification to Piperidine Core Enzyme Inhibition (IC50, µM)
1 None (Parent Compound) 10
2a Dehydrogenation (piperideine) 1
2b N-oxide >50
2c 3,3-dimethyl substitution 15

This data is illustrative and not based on experimental results for this specific compound series.

The methanol group at the 4-position of the piperidine ring is a crucial feature, likely involved in hydrogen bonding with the biological target. This hydroxyl group can act as both a hydrogen bond donor and acceptor. Its conversion to other functional groups, such as an ether, ester, or even its oxidation to an aldehyde or carboxylic acid, would drastically alter its interaction profile.

For example, converting the alcohol to a methyl ether would remove its hydrogen bond donating capability, which could be detrimental to binding if the target has a hydrogen bond accepting group in the corresponding position. Conversely, if the binding pocket is more hydrophobic in this region, the methyl ether might lead to an improved affinity.

Hypothetical Ligand-Target Recognition of Methanol Moiety Derivatives

Compound ID Modification of Methanol Moiety Binding Affinity (Kd, nM)
1 -CH2OH 40
3a -CH2OCH3 80
3b -CHO 200
3c -COOH 150

This data is illustrative and not based on experimental results for this specific compound series.

Conformational Analysis of this compound and its Relevance to SAR

The three-dimensional conformation of this compound is a key determinant of its biological activity. The piperidine ring typically adopts a chair conformation. The substituents at the 1- and 4-positions can exist in either axial or equatorial orientations. For 4-substituted piperidines, the conformational preferences are often similar to those of analogous cyclohexanes. However, upon protonation of the piperidine nitrogen, which is likely under physiological conditions, polar 4-substituents can show a stabilization of the axial conformer.

Ligand Efficiency and Lipophilic Efficiency Metrics in Academic Design Optimization

In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used to assess the quality of a compound.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It helps in identifying compounds that have a good balance between size and potency.

Lipophilic Efficiency (LipE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for optimizing compounds to have good potency while avoiding excessive lipophilicity, which can lead to poor pharmacokinetic properties.

For the academic design and optimization of analogs of this compound, these metrics would be invaluable. For instance, if a modification leads to a significant increase in potency but also a large increase in lipophilicity, the LipE might actually decrease, suggesting that the gain in potency is primarily due to non-specific hydrophobic interactions. The goal would be to make modifications that increase potency without a concomitant increase in lipophilicity, thus improving the LipE.

Table of Compound Names

Compound Name

Chemoinformatic Approaches in SAR Elucidation for this compound Analogs

Chemoinformatic approaches have become indispensable in modern drug discovery, providing powerful tools to elucidate the structure-activity relationships (SAR) of novel compounds such as this compound and its analogs. These computational methods allow for the systematic analysis of how modifications to a chemical structure influence its biological activity, thereby guiding the rational design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary chemoinformatic tool used in the study of piperidine derivatives. researchgate.net QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For analogs of this compound, this involves calculating a variety of molecular descriptors that quantify different physicochemical properties of the molecules. These descriptors can include electronic properties (such as partial charges and orbital energies), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the logarithm of the partition coefficient, logP). researchgate.net

The development of a robust QSAR model typically involves several steps. First, a dataset of analogs with experimentally determined biological activities is compiled. Then, a wide range of molecular descriptors are calculated for each analog. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM), are then employed to build a predictive model. researchgate.net The validity and predictive power of the resulting model are rigorously assessed through internal and external validation techniques. researchgate.net

For instance, in studies of piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric and electrostatic fields would likely lead to an increase or decrease in biological activity. researchgate.net Such insights are invaluable for the targeted design of new analogs of this compound.

Molecular docking is another crucial chemoinformatic technique that provides insights into the binding interactions between a ligand and its target protein at the atomic level. researchgate.net By simulating the binding pose and affinity of this compound analogs within the active site of a target receptor, researchers can understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern molecular recognition and biological activity. nih.gov This information is complementary to QSAR studies and helps in rationalizing the observed SAR trends.

The integration of QSAR and molecular docking studies provides a comprehensive understanding of the SAR for this compound analogs. The predictive models generated from these chemoinformatic approaches can then be used for virtual screening of large compound libraries to identify novel candidates with potentially improved activity, or to guide the synthesis of a focused library of analogs with a higher probability of success. researchgate.net

The following interactive data table illustrates the application of chemoinformatic approaches in an SAR study of hypothetical analogs of this compound. The table includes the structures of the analogs, several calculated molecular descriptors, and their predicted biological activities based on a hypothetical QSAR model.

AnalogR1-SubstituentR2-SubstituentMolecular Weight (g/mol)logPTopological Polar Surface Area (Ų)Predicted pIC50
1-H-H206.281.545.86.2
2-F-H224.271.745.86.5
3-Cl-H240.732.145.86.8
4-CH3-H220.312.045.86.4
5-H-F224.271.645.86.3
6-H-OCH3236.311.455.06.1

This table demonstrates how systematic structural modifications can be correlated with changes in molecular properties and predicted biological activity, guiding the drug discovery process.

Mechanistic Investigations of Biological Interactions Preclinical/in Vitro

Investigation of Molecular Target Engagement of [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol

No publicly available data from receptor binding assays for this compound could be located.

There are no published studies detailing the enzyme inhibition kinetics or providing IC50 or Ki values for this compound.

Information regarding the modulator activity or any potential allosteric interactions of this compound is not present in the available scientific literature.

Cellular Pathway Modulation Studies in In Vitro Models

No data from reporter gene assays investigating the effect of this compound on downstream signaling pathways have been published.

There is no available research on the analysis of intracellular signaling cascades, such as phosphorylation events, in response to treatment with this compound.

Gene Expression Profiling and Proteomics in Non-Human Cell Lines

There is currently no publicly available research detailing the effects of this compound on global gene expression or proteomic profiles in any non-human cell lines. Studies investigating differential gene expression through techniques such as microarray or RNA-sequencing, or proteomic analyses using methods like mass spectrometry, following treatment with this compound, have not been identified in the searched scientific literature.

High-Throughput Screening (HTS) and Hit Identification Strategies

No published high-throughput screening campaigns that identify this compound as a "hit" compound against a specific biological target are available in the public domain. Consequently, information regarding the screening assays, libraries, or hit validation strategies related to this specific molecule is absent from the scientific literature.

Biophysical Characterization of Ligand-Target Interactions

Detailed biophysical characterization of the direct interaction between this compound and any specific biological target is not described in the available literature. Therefore, quantitative data on binding affinity, kinetics, or thermodynamics from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not available.

Below is an illustrative data table template that would be used to present such findings if they were available.

Table 1: Illustrative Biophysical Interaction Data No data is available for this compound.

Target Ligand Technique K_D (nM) k_a (M⁻¹s⁻¹) k_d (s⁻¹) ΔH (kcal/mol) -TΔS (kcal/mol)
N/A This compound SPR N/A N/A N/A N/A N/A

Co-crystallization and Structural Biology Studies of this compound-Target Complexes

There are no publicly accessible records of successful co-crystallization of this compound with a protein or other biological target. As a result, there are no structural biology studies, such as X-ray crystallography or cryo-electron microscopy, that elucidate the specific molecular interactions, binding pose, or conformational changes induced by the binding of this compound to a target.

The table below is a template that would be used to summarize such structural data if it existed.

Table 2: Illustrative Structural Biology Data No data is available for this compound.

Target Ligand Method PDB ID Resolution (Å) Key Interactions

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol and its analogs, docking is frequently used to predict their binding affinity and mode of interaction with various protein targets.

The accuracy of molecular docking heavily relies on the chosen algorithm and scoring function. In studies involving derivatives and analogs of this compound, a variety of computational tools have been employed. For instance, docking studies on inhibitors of enzymes like monoamine oxidase (MAO) and histone deacetylases (HDACs) often utilize programs such as AutoDock, GOLD, or Glide. These programs use different search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational space of the ligand within the protein's active site.

The scoring functions, which estimate the binding free energy, can be physics-based, empirical, or knowledge-based. For example, the binding of related compounds to the MAO-B active site has been evaluated using scoring functions that calculate the free energy of binding (ΔG), often reported in kcal/mol. These calculations help in ranking potential inhibitors before their synthesis and experimental testing.

Table 1: Examples of Docking Software and Scoring Functions Used for Similar Compounds

Docking ProgramSearch Algorithm TypeScoring Function PrincipleTypical Application
AutoDock Lamarckian Genetic AlgorithmEmpirical, Force-field basedPredicting binding modes and affinities
GOLD Genetic AlgorithmEmpirical, Force-field basedFlexible ligand docking, virtual screening
Glide (Schrödinger) Hierarchical SearchEmpirical (SP & XP modes)High-throughput virtual screening, lead optimization

This table represents commonly used tools in the field for compounds structurally related to this compound, based on general computational chemistry practices.

Analysis of the docked poses of this compound analogs reveals key molecular interactions that stabilize the ligand-protein complex. The pyridinyl moiety, for instance, can act as a hydrogen bond acceptor or participate in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in an enzyme's active site. The piperidine (B6355638) ring, typically in a chair conformation, contributes to hydrophobic interactions. The hydroxymethyl group is a critical site for hydrogen bonding, capable of acting as both a donor and an acceptor.

For example, in docking simulations with histone deacetylase 2 (HDAC2), the hydroxymethyl group of a similar inhibitor was predicted to form a hydrogen bond with a key amino acid residue in the active site. The pyridine (B92270) ring was observed to form π-π stacking interactions, while the piperidine core established van der Waals contacts, collectively contributing to the molecule's binding affinity.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

The electronic properties of this compound can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Calculations would likely show that the HOMO is localized on the electron-rich pyridine ring, while the LUMO may be distributed across the pyridinylmethyl system. The electrostatic potential (ESP) map would reveal the charge distribution, highlighting the electronegative nitrogen atom of the pyridine ring and the oxygen of the hydroxymethyl group as regions of negative potential, susceptible to electrophilic attack or hydrogen bonding.

Table 2: Predicted Electronic Properties from Theoretical Calculations

PropertyDescriptionPredicted Characteristics for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron donationExpected to be relatively high, with density localized on the pyridine ring.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron acceptanceExpected to be relatively low, with density on the pyridinylmethyl moiety.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivityA moderate gap would suggest a balance of stability and reactivity.
Dipole Moment Measure of the net molecular polarityA significant dipole moment is expected due to the polar functional groups.

This table is illustrative of expected results from standard quantum chemical calculations on this type of molecule.

The ionization state of this compound is crucial for its interaction with biological targets, as it influences solubility and the ability to form ionic bonds. The molecule has two potential protonation sites: the pyridine nitrogen and the piperidine nitrogen. Computational methods, such as those based on the Poisson-Boltzmann equation or empirical tools like MarvinSketch or ACD/Labs Percepta, can predict the pKa values for these basic centers.

The pyridine nitrogen is expected to have a pKa around 5-6, while the piperidine nitrogen, being a secondary amine, is expected to be more basic with a pKa around 9-10. This means that at physiological pH (~7.4), the piperidine nitrogen will be predominantly protonated (positively charged), while the pyridine nitrogen will be largely neutral. This charge state significantly impacts the molecule's ability to form electrostatic interactions within a protein binding site.

Molecular Dynamics (MD) Simulations of this compound and its Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the motion of the ligand and protein over time. MD simulations can be used to assess the stability of the predicted binding pose, analyze conformational changes, and calculate binding free energies more accurately.

An MD simulation of a complex between this compound and a target protein would typically be run for tens to hundreds of nanoseconds. The analysis of the simulation trajectory could reveal:

Stability of Key Interactions: Whether the hydrogen bonds and hydrophobic contacts predicted by docking are maintained throughout the simulation.

Conformational Flexibility: The degree of movement of the ligand within the binding pocket and any induced conformational changes in the protein.

Role of Water Molecules: The presence and role of bridging water molecules in mediating ligand-protein interactions.

Binding Free Energy: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate a more refined estimate of the binding affinity.

These simulations provide a more realistic representation of the molecular recognition process and can be invaluable for validating docking results and guiding lead optimization in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a powerful computational method for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR can guide the design of new analogs with improved potency and selectivity.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For derivatives of this compound, a wide range of descriptors can be generated, categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: van der Waals volume, surface area, etc.

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies, etc.

Hydrophobic Descriptors: LogP, etc.

Once generated, a crucial step is the selection of a subset of relevant descriptors that are most correlated with the biological activity. This is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression.

A robust QSAR model must be rigorously validated to ensure its predictive power for new, untested compounds. Validation is typically performed using both internal and external methods:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and robustness.

External Validation: The model's predictive ability is evaluated on an external set of compounds that were not used in the model development. The predictive r² (r²_pred) is a common metric for this assessment.

A statistically significant and well-validated QSAR model can then be used to predict the biological activity of novel derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

De Novo Design Strategies Utilizing the this compound Scaffold

The this compound scaffold, with its combination of aromatic and saturated heterocyclic rings and a functional group, serves as an excellent starting point for de novo drug design. This computational approach aims to generate novel molecular structures with desired pharmacological properties.

Fragment-based design is a common de novo strategy where the this compound core can be used as a central scaffold. Computational algorithms can then be employed to "grow" new functional groups from this scaffold or to "link" it with other molecular fragments to optimize interactions with a target's binding site.

Another approach is scaffold hopping, where the core piperidine or pyridine ring is replaced with other bioisosteric rings to explore new chemical space while retaining key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties, such as enhanced metabolic stability or reduced off-target effects.

Analytical and Bioanalytical Methodologies for Research

Spectroscopic Characterization in Academic Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol by identifying its key functional groups. The IR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds, causing them to vibrate at characteristic frequencies.

The structure of this compound contains several functional groups that give rise to distinct absorption bands in the IR spectrum. The primary alcohol (-CH₂OH) group is identifiable by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The broadness of this peak is typically due to intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected to appear in the 1050-1150 cm⁻¹ region.

The piperidine (B6355638) ring and the methylene (B1212753) bridge contribute to absorptions in the C-H stretching region. The aliphatic C-H stretching vibrations of the piperidine ring and the methylene groups are anticipated between 2850 and 3000 cm⁻¹. The tertiary amine (C-N) stretching vibrations within the piperidine ring typically appear in the fingerprint region, around 1100-1250 cm⁻¹.

The pyridine (B92270) ring introduces characteristic absorption bands for aromatic C-H and C=C/C=N bonds. The aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations of the pyridine moiety produce a series of sharp bands in the 1400-1600 cm⁻¹ region. Analysis of related piperidine compounds supports these expected spectral features. researchgate.netmdpi.comresearchgate.net

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching (H-bonded)3200 - 3600 (Broad)
Aromatic C-H (Pyridine)Stretching3010 - 3100
Aliphatic C-H (Piperidine, -CH₂-)Stretching2850 - 2960
Aromatic C=C and C=N (Pyridine)Ring Stretching1400 - 1600
Tertiary Amine (C-N)Stretching1100 - 1250
Primary Alcohol (C-O)Stretching1050 - 1150

UV-Visible Spectroscopy for Concentration Determination in Research Solutions

UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound in research solutions. This technique relies on the principle that molecules containing chromophores—parts of a molecule that absorb light—will absorb light of specific wavelengths in the ultraviolet or visible range. The pyridine ring in the compound serves as an effective chromophore.

The absorbance of the compound is directly proportional to its concentration in a solution, a relationship described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε (epsilon) is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the compound.

For quantitative analysis, a wavelength of maximum absorbance (λmax) is first determined by scanning a solution of the compound across a range of UV wavelengths. The pyridine chromophore typically exhibits strong absorption in the UV region, often around 250-270 nm. researchgate.net Once λmax is established, a calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at this wavelength. The linear relationship between absorbance and concentration allows for the accurate determination of the concentration of unknown research samples by measuring their absorbance and interpolating from the calibration curve. This method is particularly useful for routine concentration checks of stock solutions or simple assay buffers where interfering substances are minimal.

Table 2: Illustrative Parameters for UV-Vis Quantification

ParameterTypical Value / Range
SolventEthanol, Methanol (B129727), or Aqueous Buffer
λmax (Wavelength of Maximum Absorbance)~260 nm (estimated)
Linear Concentration Range1 - 50 µg/mL (example)
Correlation Coefficient (R²)>0.995

Advanced Detection and Quantification in Biological Matrices (In Vitro/Ex Vivo, Non-Human)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Assay Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates from non-human research studies. nih.govresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

The typical workflow involves initial sample preparation to remove proteins and other interfering components, often through protein precipitation with acetonitrile (B52724) or methanol, followed by centrifugation. The resulting supernatant is then injected into the LC system. A reversed-phase C18 column is commonly used for separation, with a mobile phase consisting of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. In the ion source, typically electrospray ionization (ESI), the molecule is protonated to form a precursor ion [M+H]⁺. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification even at very low concentrations (pg/mL to ng/mL range). researchgate.netnih.gov

Table 3: Representative LC-MS/MS Method Parameters

ParameterTypical Condition
LC ColumnReversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionPrecursor Ion [M+H]⁺ → Product Ion (specific m/z values determined experimentally)
Limit of Quantification (LOQ)10 - 500 pg/mL (achievable range)

Radioligand Binding Assays for Receptor Occupancy in Research Models

Radioligand binding assays are a critical tool in pharmacological research to determine the affinity of a compound for a specific biological target, such as a receptor or transporter. For a compound like this compound, these assays would be employed to investigate its potential interaction with central nervous system (CNS) receptors, a common area of investigation for piperidine-containing molecules. nih.govbath.ac.uk

The principle of this assay involves competition between the unlabeled test compound (this compound) and a radiolabeled ligand (a molecule with known high affinity for the target, tagged with a radioactive isotope like ³H or ¹²⁵I) for binding to the target receptor. The receptors are typically sourced from tissue homogenates (e.g., rodent brain) or cell lines engineered to express the specific target.

By incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound, a competition curve can be generated. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding potency for the specific receptor.

Table 4: Illustrative Data from a Hypothetical Radioligand Binding Assay

ParameterExample Detail
Target ReceptorHypothetical Serotonin or Dopamine Receptor Subtype
Radioligande.g., [³H]-Ketanserin or [³H]-Spiperone
SourceRat brain cortex homogenate
Assay Result (IC₅₀)Concentration-dependent displacement observed
Calculated Affinity (Ki)Calculated from IC₅₀ and radioligand affinity

Solid-State Characterization for Polymorph Studies of the Pure Compound

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is an essential technique for the solid-state characterization of a pure compound like this compound. It is particularly important for identifying the crystalline form, assessing purity, and studying polymorphism—the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can have distinct physicochemical properties, including solubility and stability, which are critical in research.

In PXRD analysis, a powdered sample of the compound is irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the crystalline lattice of the material at specific angles, which are determined by the arrangement of atoms in the crystal structure (governed by Bragg's Law). The detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

The resulting PXRD pattern, a plot of intensity versus 2θ, is a unique characteristic of a specific crystalline form. Each polymorph will produce a different diffraction pattern with a distinct set of peaks at specific 2θ angles. Therefore, PXRD is the definitive method for identifying and distinguishing between different solid forms of the compound. The technique is crucial for ensuring the consistency of the solid form used in research studies. Studies on analogous piperidine-containing compounds have demonstrated the utility of PXRD in confirming their crystalline structures. researchgate.netnih.govresearchgate.net

Table 5: Example of Data Presentation for a PXRD Pattern

Diffraction Angle (2θ) [°] (Example Peaks)Relative Intensity (%)
8.545
12.8100
15.270
18.985
21.560
25.455

Note: The data in this table is illustrative for a single crystalline form and does not represent actual measured data for this specific compound.

Future Directions in Academic Research on 1 Pyridin 3 Ylmethyl Piperidin 4 Yl Methanol

Exploration of Novel and Sustainable Synthetic Pathways

The growing emphasis on environmental responsibility in chemical research necessitates the development of green synthetic techniques for medicinally important molecules like [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol. researchgate.netnih.gov Future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable and efficient methodologies. mdpi.com

Key areas of exploration include:

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions. A potential strategy involves a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidine (B6355638) precursors. nih.gov This could provide precise stereochemical control, which is often crucial for biological activity.

Green Catalysts and Solvents: Research is expected to investigate the use of environmentally benign catalysts and solvents, such as water, to replace hazardous reagents and organic solvents traditionally used in the hydrogenation of pyridines to piperidines. nih.govmdpi.com

Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters, enhanced safety, and potential for higher yields and purity compared to batch processing. Adapting the synthesis of this compound to a flow process could be a significant step towards efficient and scalable production.

Multicomponent Reactions (MCRs): One-pot reactions where multiple starting materials react to form a complex product can significantly improve efficiency by reducing the number of synthetic steps and purification processes. nih.gov Designing an MCR strategy for this compound would represent a substantial advancement in synthetic efficiency.

Synthetic ApproachKey PrinciplesPotential Advantages for Synthesizing the Compound
Chemo-enzymatic SynthesisCombines chemical synthesis with biocatalysis (e.g., using amine oxidases and reductases). nih.govHigh stereoselectivity, mild reaction conditions, reduced environmental impact. nih.gov
Green CatalysisUtilizes non-toxic, reusable catalysts and environmentally friendly solvents like water. nih.govmdpi.comLower cost, improved safety, adherence to green chemistry principles. nih.gov
Flow ChemistryReactions are performed in a continuously flowing stream rather than in a batch.Enhanced reaction control, higher yields, improved safety and scalability.
Multicomponent ReactionsThree or more reactants combine in a single step to form the product. nih.govIncreased efficiency, reduced waste, and simplified purification processes. nih.gov

Advanced Computational Design and Optimization Methodologies

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these methodologies will be crucial for optimizing its structure to enhance potency and selectivity. Future research will leverage advanced in silico techniques to guide the synthesis of next-generation analogs. nih.govresearchgate.net

Prospective computational approaches include:

Structure-Based Drug Design (SBDD): If the biological target of the compound is known, docking simulations can be used to predict its binding mode. nih.gov This information allows for the rational design of modifications to improve binding affinity and specificity. Molecular dynamics simulations can further refine these models by revealing the dynamic interactions between the ligand and its target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs, researchers can develop QSAR models that correlate specific structural features with biological activity. benthamscience.com These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. benthamscience.com A pharmacophore model for this compound could be used to screen virtual libraries for other compounds with similar activity profiles.

In Silico ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is critical. researchgate.net Computational tools can estimate properties like solubility, membrane permeability, and potential for off-target effects, helping to de-risk candidates before resource-intensive experimental work begins. researchgate.netresearchgate.net

Computational MethodologyApplication in ResearchExpected Outcome
Molecular DockingPredict the binding pose and affinity of the compound to its biological target. nih.govIdentification of key interactions to guide structural modifications for improved potency. nih.gov
Molecular Dynamics (MD) SimulationsSimulate the dynamic behavior of the compound-target complex over time. nih.govA more accurate understanding of binding stability and the role of conformational changes.
QSAR AnalysisCorrelate physicochemical properties of analogs with their biological activity. benthamscience.comA predictive model to prioritize the synthesis of more potent compounds.
In Silico ADMET PredictionEstimate pharmacokinetic and toxicity profiles computationally. researchgate.netEarly identification of potential liabilities, allowing for optimization of drug-like properties. researchgate.net

Integration with Emerging Biological Technologies for Mechanistic Insights (e.g., advanced in vitro models)

Understanding how this compound functions at a cellular and tissue level requires sophisticated biological models that better replicate human physiology than traditional 2D cell cultures. nih.gov The integration of organ-on-a-chip (OoC) technology represents a significant future direction for gaining deeper mechanistic insights. nih.govdynamic42.com

OoC platforms are microfluidic devices that culture human cells in a 3D microenvironment, simulating the architecture and function of human organs. mdpi.commdpi.com By using an OoC model relevant to the compound's presumed target (e.g., a "brain-on-a-chip" for a neurological target), researchers can:

Study Cellular Interactions: Investigate the compound's effects on complex multi-cell systems, such as the interaction between neurons and glial cells, in a more physiologically relevant context. mdpi.com

Recreate Physiological Barriers: Model critical biological barriers, like the blood-brain barrier, to assess the compound's ability to reach its target site.

Observe Real-Time Responses: Integrate sensors and imaging to monitor cellular responses to the compound in real-time, providing dynamic data on its mechanism of action.

Model Disease States: Develop disease-specific OoC models to test the efficacy of the compound in a system that mimics the pathophysiology of a particular human disease. dynamic42.com

These advanced in vitro models can bridge the gap between animal studies and human clinical trials, offering more accurate predictions of a drug's efficacy and potential toxicity in humans. nih.govnih.gov

Development of Chemical Probes for Target Validation and Exploration

A key challenge in the study of a novel bioactive compound is identifying its precise molecular target(s). Converting this compound into a chemical probe is a powerful strategy for target identification and validation. This involves chemically modifying the parent compound to incorporate a reporter tag or a reactive group without significantly disrupting its biological activity.

Future research could focus on designing and synthesizing several types of probes:

Affinity-Based Probes: These probes include a "handle" (e.g., a biotin (B1667282) tag) that allows for the isolation of the target protein from a cell lysate. The parent compound is tethered to a solid support, which is then used to "fish" for its binding partners.

Photoaffinity Probes: A photo-reactive group is incorporated into the molecule. Upon exposure to UV light, this group forms a covalent bond with the target protein, enabling its definitive identification through techniques like mass spectrometry.

Fluorescent Probes: A fluorophore is attached to the compound, allowing researchers to visualize its subcellular localization using advanced microscopy techniques. This can provide clues about its site of action within the cell.

The development of such probes would be a critical step in elucidating the mechanism of action of this compound and validating its primary biological targets.

Multidisciplinary Approaches and Collaborative Research Opportunities in Chemical Biology

The comprehensive investigation of this compound from synthesis to biological function cannot be accomplished within a single scientific discipline. Future progress will depend heavily on synergistic collaborations between experts in various fields.

This multidisciplinary framework will involve:

Synthetic and Medicinal Chemists: Responsible for developing sustainable synthetic routes and creating libraries of analogs based on computational predictions and biological feedback. researchgate.net

Computational Chemists: Tasked with performing in silico modeling, QSAR analysis, and ADMET profiling to guide the optimization of the lead compound. nih.govnih.gov

Cell Biologists and Pharmacologists: Utilizing advanced in vitro models like organ-on-a-chip systems to test the activity of the compounds, elucidate their mechanisms of action, and assess their therapeutic potential. dynamic42.com

Chemical Biologists: Focused on the design and application of chemical probes to identify and validate the molecular targets of the compound.

Structural Biologists: Working to determine the three-dimensional structure of the compound bound to its target protein, providing the ultimate insight for structure-based drug design.

Such collaborative efforts, bridging the gap between chemistry and biology, will be essential to accelerate the research and development process, ultimately determining the potential of this compound as a valuable tool for research and medicine.

Q & A

Basic: What synthetic strategies are most effective for preparing [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a pyridine derivative with a piperidine scaffold. A common approach (adapted from analogous compounds) includes:

  • Step 1 : Condensation of ethyl isonipecotate (or similar precursors) with 3-(chloromethyl)pyridine using coupling agents like EDCI/HOBt in the presence of a base (e.g., NEt₃) to form the intermediate ester .
  • Step 2 : Reduction of the ester to the primary alcohol using a selective reducing agent such as DIBAL-H in THF at controlled temperatures (−10°C to room temperature) .
    Optimization Tips :
  • Adjust stoichiometry of EDCI/HOBt to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS to avoid over-reduction.
  • Purify intermediates via column chromatography to improve final yield.

Basic: How can the structural integrity of this compound be validated experimentally?

Methodological Answer:
Combine multiple analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the piperidine C-H (δ 2.5–3.5 ppm) and pyridyl protons (δ 7.0–8.5 ppm).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the exact mass (calculated for C₁₂H₁₈N₂O: 206.1420 g/mol; experimental values may align with similar compounds in ) .
  • X-ray Crystallography : Employ software like PHENIX or Phaser to resolve crystal structures, particularly if the compound forms stable crystals suitable for diffraction studies .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for piperidine-pyridine hybrids?

Methodological Answer:
Contradictions often arise from impurities, stereochemical variations, or off-target interactions. Strategies include:

  • Purity Analysis : Use HPLC with UV/Vis or MS detection to identify by-products (e.g., unreacted intermediates or diastereomers) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding modes to targets like serotonin receptors, comparing results with experimental IC₅₀ values .
  • Metabolite Profiling : Investigate metabolic stability using liver microsomes and LC-MS to rule out rapid degradation masking true activity .

Advanced: What experimental designs are recommended for studying the metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS to identify phase I metabolites (e.g., hydroxylation or N-oxidation products) .
  • Stable Isotope Labeling : Synthesize a deuterated analog to trace metabolic pathways via isotopic patterns in mass spectra.
  • CYP Enzyme Inhibition Assays : Use fluorogenic substrates to determine if the compound inhibits CYP3A4/2D6, which could explain pharmacokinetic variability .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (as per analogs in ) .
  • Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste as hazardous organic material .

Advanced: How can researchers leverage computational tools to predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (logP ≈ 1.2–1.8 for similar piperidine derivatives) .
  • pKa Prediction : Tools like SPARC or ChemAxon predict basicity (pyridyl N: pKa ~4.5; piperidine N: pKa ~8.5), guiding solubility optimization in buffer systems .
  • Solubility Screening : Perform molecular dynamics simulations (e.g., GROMACS) to assess compatibility with excipients like PEG-400 or cyclodextrins .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent (e.g., THF vs. DCM), and catalyst loading .
  • Quality Control : Establish acceptance criteria for intermediates (e.g., ≥95% purity by HPLC) and validate methods per ICH guidelines .

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[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol
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[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.